molecular formula C24H34O5 B1237368 (4R)-4-[(10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

(4R)-4-[(10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

Cat. No. B1237368
M. Wt: 402.5 g/mol
InChI Key: OHXPGWPVLFPUSM-NDGTYXLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-4-[(10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid is a bile acid.

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Shaheen et al. (2014) involved the synthesis of triorganotin(IV) derivatives of sodium deoxycholate, a compound related to the one . These derivatives exhibited notable antifungal and anticancer activities, suggesting potential applications in antimicrobial and cancer research (Shaheen, Ali, Rosario, & Shah, 2014).

Liver X Receptor Agonists

Ching (2013) reported on the synthesis of liver X receptor (LXR) agonists using hyodeoxycholic acid as a base. LXRs are crucial for regulating cholesterol metabolism, and dysfunctions in this pathway can lead to cardiovascular diseases. The study's findings suggest potential applications of the chemical for developing new LXR modulators (Ching, 2013).

Crystallographic Studies

Several studies have focused on the crystal structure of compounds similar to the one . For example, research by Ketuly et al. (2010) and Zhang et al. (2012) analyzed the crystal structures of various derivatives, providing insights into their molecular geometry and potential interactions (Ketuly, Hadi, Khaledi, & Tiekink, 2010); (Zhang, Bao, Wu, Yu, & Li, 2012).

Synthesis of Derivatives

Research by Turkyilmaz and Genç (2014) demonstrated the synthesis of derivatives of chenodeoxycholic acid (CDCA), a bile acid related to the chemical . This study highlights the potential for creating new compounds with specific properties for further scientific exploration (Turkyilmaz & Genç, 2014).

Biochemical and Pharmacological Properties

Other research, such as the work by Djigoué et al. (2012), Zhou et al. (2015), and Suitchmezian et al. (2007), focused on the biochemical and pharmacological properties of similar compounds, exploring their potential in drug development and therapeutic applications (Djigoué, Simard, Kenmogne, & Poirier, 2012); (Zhou, Huang, Zhang, Wang, & Huang, 2015); (Suitchmezian, Jess, & Näther, 2007).

properties

Molecular Formula

C24H34O5

Molecular Weight

402.5 g/mol

IUPAC Name

(4R)-4-[(10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H34O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29)/t13-,14?,16-,17?,18?,22?,23+,24-/m1/s1

InChI Key

OHXPGWPVLFPUSM-NDGTYXLASA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CCC2[C@@]1(C(=O)CC3C2C(=O)CC4[C@@]3(CCC(=O)C4)C)C

SMILES

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R)-4-[(10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Reactant of Route 2
(4R)-4-[(10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Reactant of Route 3
(4R)-4-[(10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Reactant of Route 4
(4R)-4-[(10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Reactant of Route 5
(4R)-4-[(10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Reactant of Route 6
(4R)-4-[(10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

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